Product packaging for 1-Hexyl-3-methylpyridin-1-ium(Cat. No.:CAS No. 111398-60-8)

1-Hexyl-3-methylpyridin-1-ium

Cat. No.: B15423075
CAS No.: 111398-60-8
M. Wt: 178.29 g/mol
InChI Key: XOYLEVUBUOACOA-UHFFFAOYSA-N
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Description

Contextualization of Alkylpyridinium Cations within Modern Chemical Science

The properties of pyridinium (B92312) salts can be finely tuned through chemical modification, particularly through the N-alkylation of the pyridine (B92270) ring to form alkylpyridinium cations. The length and branching of the alkyl chain, along with the choice of the counter-anion, significantly influence the physicochemical characteristics of the resulting salt, such as its melting point, viscosity, density, and solubility. mdpi.comrsc.org This "tunability" is a cornerstone of their utility, allowing for the design of "task-specific" ionic liquids for a variety of applications. mdpi.com

First-generation ionic liquids often included dialkylimidazolium and alkylpyridinium cations. nih.gov While imidazolium-based ionic liquids have been more extensively studied, pyridinium-based salts are a crucial class with distinct properties. acs.orgacs.org They are employed as catalysts in reactions like the Mannich reaction and have been investigated for their role in enhancing the stability of enzymes in non-aqueous solvent systems. acs.orgnih.gov Furthermore, in the field of synthetic organic chemistry, the single-electron reduction of certain alkylpyridinium salts can trigger C–N bond cleavage, establishing them as valuable precursors for alkyl radicals in deaminative functionalization reactions. nih.gov

Significance of 1-Hexyl-3-methylpyridin-1-ium in Advanced Chemical Systems and Research

Within the diverse family of alkylpyridinium salts, This compound has emerged as a compound of interest, particularly in the form of its bromide salt. It is synthesized through the quaternization of 3-methylpyridine (B133936) with an appropriate hexyl halide, such as 1-bromohexane (B126081), a standard method for preparing N-alkylpyridinium salts. mdpi.comnih.gov The presence of both a hexyl chain and a methyl group on the pyridinium ring provides a specific combination of steric and electronic properties that influence its behavior in chemical systems.

The primary significance of this compound lies in its role as an ionic liquid. Ionic liquids are valued as "green" solvents due to their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds. innospk.com The properties of this compound, such as its thermal stability and its ability to dissolve a wide array of substances, make it a candidate for various applications. innospk.com For instance, related N-hexylpyridinium salts have been shown to act as co-solvents that can enhance the hydrolytic activity and stability of enzymes like Candida rugosa lipase (B570770) in methanol-water systems. nih.gov This suggests a potential application for this compound in biocatalysis. Additionally, the electrochemical properties inherent to pyridinium cations indicate its potential utility in electrochemical applications, such as in electrolytes for batteries or in electrocatalytic processes like CO2 reduction. nih.govacs.org

Below is a table summarizing the key physicochemical properties of this compound bromide.

PropertyValueSource
Chemical FormulaC₁₂H₂₀BrN nih.govnist.gov
Molecular Weight258.20 g/mol nih.govnist.gov
CAS Number67021-56-1 nih.govnist.gov
IUPAC NameThis compound;bromide nih.gov
Physical StateIonic Liquid acs.org

Methodological Paradigms in Investigating Pyridinium-Based Compounds

A variety of analytical and computational methods are employed to characterize and understand the behavior of pyridinium-based compounds like this compound. These techniques are crucial for confirming chemical structures, determining physical properties, and elucidating reaction mechanisms.

Structural elucidation is primarily achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the covalent structure of the cation, while Fourier-transform infrared spectroscopy (FT-IR) provides information on the interactions between the cation and anion. mdpi.comresearchgate.net Mass spectrometry is also used to confirm the molecular weight. researchgate.net For monitoring the progress of synthesis, thin-layer chromatography (TLC) is a common and effective technique. mdpi.com

The thermophysical properties are investigated using specialized equipment. Thermogravimetric analysis (TGA) is used to determine thermal stability and decomposition temperatures. innospk.com Density and viscosity, key parameters for ionic liquids, are measured over a range of temperatures using densimeters and viscometers or rheometers. researchgate.netrsc.orgua.pt

To understand their electrochemical behavior, techniques such as cyclic voltammetry (CV) are indispensable. CV experiments can determine reduction potentials and probe the reversibility of electrochemical processes, which is critical for applications in electrocatalysis and deaminative couplings. rsc.orgnih.govacs.org In some cases, spectroelectrochemical methods, like surface-enhanced Raman (SER) spectroelectrochemistry, are used to identify species adsorbed on electrode surfaces during these processes. rsc.org

Finally, computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insight into the behavior of these compounds at the molecular level. rsc.orgnih.gov MD simulations can model the interactions between the ionic liquid and other molecules, such as enzymes or solvent molecules, helping to explain experimental observations like enzyme stabilization or the formation of specific structures at interfaces. nih.govresearchgate.net

The following table summarizes the key investigative methods used in the study of pyridinium-based compounds.

MethodologyPurpose of InvestigationReference
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation of the cation. mdpi.comnih.govresearchgate.net
Fourier-Transform Infrared (FT-IR) SpectroscopyCharacterization of functional groups and cation-anion interactions. mdpi.comresearchgate.net
Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition temperature. innospk.com
Densitometry & ViscometryMeasurement of fundamental physical properties like density and viscosity. researchgate.netrsc.org
Cyclic Voltammetry (CV)Study of electrochemical properties, including reduction potentials and reaction reversibility. nih.govacs.org
Molecular Dynamics (MD) SimulationsModeling molecular-level interactions and predicting structural and transport properties. rsc.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N+ B15423075 1-Hexyl-3-methylpyridin-1-ium CAS No. 111398-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexyl-3-methylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7-8,10-11H,3-6,9H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYLEVUBUOACOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626558
Record name 1-Hexyl-3-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111398-60-8
Record name 1-Hexyl-3-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 1 Hexyl 3 Methylpyridin 1 Ium

Established Synthetic Pathways for Pyridinium (B92312) Cations

The foundational method for synthesizing 1-hexyl-3-methylpyridin-1-ium is the quaternization of 3-methylpyridine (B133936). This reaction involves the alkylation of the nitrogen atom in the pyridine (B92270) ring with a hexyl group, typically from a 1-haloalkane.

Quaternization Reactions: Conventional and Advanced Variants

Conventional Synthesis: The most common and conventional method for synthesizing this compound bromide involves the direct reaction of 3-methylpyridine (also known as 3-picoline) with 1-bromohexane (B126081). google.com This nucleophilic substitution reaction is typically carried out by refluxing the neat reactants or by using a solvent such as ethanol (B145695), toluene (B28343), or acetonitrile. google.commdpi.comnih.gov The reaction mixture is heated for several hours to ensure complete conversion. google.commdpi.com For instance, a typical laboratory-scale synthesis involves heating 3-picoline with 1-bromohexane at 87-90°C for 2.5 hours. google.com

Advanced Variants - Ultrasound-Assisted Synthesis: To enhance reaction rates and often improve yields, advanced techniques such as ultrasound irradiation have been employed. mdpi.com Ultrasound-assisted synthesis is recognized as an eco-friendly procedure that can significantly reduce reaction times compared to conventional heating methods. Current time information in NA.google.com This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, thereby accelerating the quaternization reaction.

Solvent-Free and Mechanochemical Synthesis Approaches

Solvent-Free Synthesis: Conducting the quaternization reaction in the absence of a solvent offers significant environmental and economic advantages by reducing waste and simplifying product isolation. The reaction between 3-methylpyridine and 1-bromohexane can be performed neat, where the reactants themselves act as the reaction medium. google.comnih.gov Given that the melting points of many pyridinium salts are below 100°C, these solvent-free reactions can be conducted at relatively moderate temperatures. google.com Some solvent-free methods for similar pyridinium salts have demonstrated 100% atom economy and generated no environmental waste. researchgate.net

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a promising green alternative to traditional solvent-based methods. youtube.com This technique can lead to the formation of products in a solid-state or with minimal solvent, often with enhanced reaction rates and yields. nih.govnih.gov While specific literature on the mechanochemical synthesis of this compound is emerging, the principles have been successfully applied to other pyridinium salts. nih.govrsc.org For example, pyrylium (B1242799) tetrafluoroborate (B81430) has been utilized in a mechanochemical setting for the deamination and arylation of amides, showcasing the potential of this method for related transformations. rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a practical case for applying the principles of green chemistry to minimize environmental impact and maximize efficiency.

Utilization of Sustainable Reagents and Catalysts in Quaternization

The core quaternization reaction for this compound is inherently a high-atom-economy process. However, the choice of reagents and the potential need for catalysts can be optimized from a green chemistry perspective. The ideal synthesis avoids the use of toxic solvents and auxiliary substances. When solvents are necessary, greener options like ethanol are preferred over more hazardous ones like toluene. The quaternization itself typically does not require a catalyst, which aligns with the green chemistry principle of avoiding auxiliary substances wherever possible.

Atom Economy and Reaction Efficiency Considerations for Pyridinium Salt Formation

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comyoutube.comrsc.org The quaternization of 3-methylpyridine with 1-bromohexane to form this compound bromide is an addition reaction.

The formula for calculating atom economy is:

Generated code

For the synthesis of this compound bromide:

3-Methylpyridine (C₆H₇N): Molecular Weight ≈ 93.13 g/mol

1-Bromohexane (C₆H₁₃Br): Molecular Weight ≈ 165.07 g/mol

This compound bromide (C₁₂H₂₀BrN): Molecular Weight ≈ 258.20 g/mol nih.govnist.gov

Atom Economy Calculation for the Synthesis of this compound bromide
Reactant/ProductChemical FormulaMolecular Weight (g/mol)
3-MethylpyridineC₆H₇N93.13
1-BromohexaneC₆H₁₃Br165.07
Sum of Reactant Molecular Weights258.20
This compound bromideC₁₂H₂₀BrN258.20
% Atom Economy100%

As the calculation demonstrates, the synthesis of this compound bromide via this addition reaction has a theoretical atom economy of 100%. This means that, ideally, all the atoms of the reactants are incorporated into the final product, with no by-products being formed. This high atom economy is a significant advantage of this synthetic route from a green chemistry standpoint.

Purification and Isolation Strategies for High-Purity this compound

Achieving high purity of this compound is crucial for its effective application. The purification process typically involves removing unreacted starting materials and any potential side products.

Following the reaction, the crude product, which may be an oily liquid or a solid, is often subjected to one or more purification steps. A common initial step is to wash the product with a non-polar solvent, such as ether or ethyl acetate, to remove unreacted 1-bromohexane and other non-polar impurities. nih.govnih.gov The product can then be isolated by filtration if it is a solid. mdpi.comnih.gov

For further purification, recrystallization is a powerful technique. The crude product can be dissolved in a suitable solvent, such as ethanol or acetic acid, and then allowed to crystallize upon cooling. mdpi.comsciencemadness.org This process can effectively remove impurities that have different solubilities than the desired product. In some cases, treatment with activated charcoal can be used to remove colored impurities. researchgate.net

After washing and/or recrystallization, the purified this compound is typically dried under reduced pressure to remove any residual solvent. google.com The final product's purity can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). nih.gov

Summary of Purification Techniques for this compound
TechniquePurposeCommon Solvents/Reagents
WashingRemoval of unreacted starting materials and non-polar impurities.Ether, Ethyl Acetate nih.govnih.gov
RecrystallizationRemoval of impurities with different solubilities.Ethanol, Acetic Acid mdpi.comsciencemadness.org
Treatment with Activated CharcoalRemoval of colored impurities.Activated Charcoal researchgate.net
DryingRemoval of residual solvents.Vacuum google.com

Advanced Chromatographic Purification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of ionic liquids. For pyridinium salts, ion chromatography has been shown to be an effective analytical method. A validated ion chromatographic method was developed for determining the solubility of pyridinium ionic liquids in organic solvents, utilizing a Metrosep C3-150 prototype column. The elution was carried out at 40°C with an acetonitrile-water mobile phase at a flow rate of 1.0 mL min⁻¹. nih.gov

While analytical HPLC methods provide excellent separation for quantification, preparative HPLC is employed for isolating pure compounds. The principles of analytical methods can be adapted for preparative scale, often involving larger columns and higher flow rates. The selection of the stationary phase and mobile phase is critical for achieving optimal separation. For ionic liquids like this compound, reversed-phase columns (e.g., C8 or C18) are commonly used. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer.

The following table outlines a hypothetical preparative HPLC protocol for the purification of this compound bromide based on typical conditions for similar ionic liquids.

Interactive Data Table: Hypothetical Preparative HPLC Parameters for this compound Bromide Purification

ParameterValueRationale
Column C18, 10 µm particle size, 250 x 21.2 mmStandard reversed-phase chemistry for non-polar to moderately polar compounds. Larger diameter for preparative scale.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)Acetonitrile is a common organic modifier. Formic acid improves peak shape and provides a source of protons. A gradient elution is often necessary to separate impurities with different polarities.
Flow Rate 20 mL/minAppropriate for a preparative column of this size to ensure efficient separation without excessive pressure.
Detection UV at 254 nmThe pyridinium ring exhibits strong UV absorbance, making it readily detectable.
Injection Volume 1-5 mL of concentrated solutionDependent on the concentration of the crude product and the capacity of the column.
Fraction Collection Based on UV detector signalAutomated fraction collectors are used to isolate the peak corresponding to the pure product.

Recrystallization and Solvent Extraction Optimization Protocols

Recrystallization and solvent extraction are fundamental and cost-effective techniques for the purification of ionic liquids. The choice of solvent is the most critical parameter in developing an effective recrystallization protocol.

Recrystallization

For N-alkylpyridinium bromides, a general method involves refluxing pure pyridine with the corresponding 1-bromoalkane in a suitable solvent like dry ethanol. After the reaction, the solvent is evaporated, and the crude product is crystallized. Ether has been successfully used to induce crystallization of various N-alkylpyridinium bromides. For longer alkyl chains (C18-C20), which may be contaminated with starting materials, acetone (B3395972) has been found to be a more suitable recrystallization solvent.

The following table summarizes key parameters for the recrystallization of this compound bromide.

Interactive Data Table: Recrystallization Parameters for this compound Bromide

ParameterConditionExpected Outcome
Recrystallization Solvent Diethyl ether or AcetoneThe ideal solvent will dissolve the ionic liquid at elevated temperatures and allow it to crystallize upon cooling, while impurities remain in solution.
Temperature Dissolution at reflux, crystallization at room temperature or below (0-4 °C)Maximizes the solubility difference for efficient purification.
Agitation Stirring during dissolution, then allowing to stand undisturbed for crystallizationPromotes homogeneity during dissolution and allows for the formation of well-defined crystals.
Washing Washing the filtered crystals with a small amount of cold solventRemoves any remaining mother liquor containing impurities.

Solvent Extraction

Solvent extraction is a valuable technique for removing unreacted starting materials and certain byproducts from the crude ionic liquid. The choice of extraction solvent is based on the differing solubilities of the ionic liquid and the impurities between two immiscible liquid phases. For instance, after the synthesis of pyridinium-based ionic liquids, solvent extraction can be used to remove byproducts like sodium bromide when a metathesis reaction is performed. nih.gov

The optimization of a solvent extraction protocol involves selecting an appropriate solvent system and determining the optimal number of extraction cycles.

The following table outlines a general protocol for the purification of this compound bromide using solvent extraction.

Interactive Data Table: Solvent Extraction Protocol for this compound Bromide Purification

StepSolvent SystemPurpose
Initial Wash Crude ionic liquid dissolved in a minimal amount of a polar solvent (e.g., water or short-chain alcohol) and washed with a non-polar organic solvent (e.g., hexane (B92381) or toluene).To remove non-polar impurities, including unreacted 1-bromohexane.
Aqueous Extraction If the ionic liquid is hydrophilic, it can be dissolved in water and washed with an immiscible organic solvent to remove organic-soluble impurities.To separate the desired ionic liquid from organic contaminants.
Back Extraction If the ionic liquid partitions into the organic phase, it can be back-extracted into an aqueous phase, leaving hydrophobic impurities behind.To further purify the ionic liquid by transferring it to a different phase.
Solvent Removal The solvent containing the purified ionic liquid is removed under reduced pressure.To isolate the pure ionic liquid.

By systematically optimizing these purification techniques, it is possible to obtain this compound with the high degree of purity essential for its intended applications.

Advanced Spectroscopic and Mechanistic Characterization of 1 Hexyl 3 Methylpyridin 1 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a powerful tool for the unambiguous identification and structural analysis of 1-hexyl-3-methylpyridin-1-ium. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive understanding of the molecule's three-dimensional structure and behavior in solution can be achieved.

High-resolution 1H and 13C NMR spectroscopy are fundamental techniques for confirming the primary structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the 1-hexyl-3-methylpyridinium cation is characterized by distinct signals corresponding to the protons of the pyridinium (B92312) ring and the hexyl chain. The aromatic protons of the pyridinium ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons on the carbon adjacent to the nitrogen atom (α-protons) are the most deshielded. The methyl group attached to the pyridinium ring also shows a characteristic singlet in the aromatic region. The protons of the hexyl chain appear in the upfield region (δ 0.8-4.5 ppm), with the methylene (B1212753) group directly attached to the nitrogen atom showing a triplet at a higher chemical shift compared to the other methylene groups. The terminal methyl group of the hexyl chain typically resonates as a triplet at the lowest chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyridinium ring resonate at higher chemical shifts (typically > 120 ppm) compared to the aliphatic carbons of the hexyl chain. The presence of the nitrogen atom and the methyl substituent on the ring leads to a specific pattern of chemical shifts for the ring carbons. The carbons of the hexyl chain show a predictable pattern of chemical shifts, with the carbon attached to the nitrogen being the most deshielded among the aliphatic carbons.

A representative, though not explicitly for this compound, set of NMR data for a similar pyridinium salt can be found in supporting information for related studies, which can be used for comparative analysis rsc.org. For instance, a study on 1-hexyl-3-methylpyridinium dicyanamide (B8802431) mentions the availability of its ¹H and ¹³C NMR spectra in the supporting information, which would provide precise chemical shift values and coupling constants rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Cation

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
H-28.8 - 9.2C-2: 145 - 148
H-48.0 - 8.4C-4: 140 - 143
H-57.8 - 8.2C-5: 128 - 132
H-68.8 - 9.2C-6: 145 - 148
3-CH₃2.4 - 2.73-CH₃: 18 - 22
N-CH₂-4.4 - 4.8N-CH₂-: 58 - 62
-(CH₂)₄-1.2 - 2.0-(CH₂)₄-: 22 - 32
-CH₃ (hexyl)0.8 - 1.0-CH₃ (hexyl): 13 - 15

Note: These are predicted ranges based on data from similar pyridinium ionic liquids. Actual values may vary depending on the solvent and counter-ion.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms and for probing the spatial arrangement of the 1-hexyl-3-methylpyridinium cation.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For the 1-hexyl-3-methylpyridinium cation, COSY spectra would show correlations between the adjacent protons on the pyridinium ring and between the adjacent methylene groups in the hexyl chain. This allows for the unambiguous assignment of the proton signals. The principles of COSY experiments are well-established and widely applied in the structural elucidation of organic molecules rsc.orgnih.govrsc.org.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the aggregation behavior of ionic liquids in solution. By measuring the diffusion coefficients of the cation and anion, it is possible to determine whether they exist as free ions, ion pairs, or larger aggregates rsc.orgresearchgate.netmanchester.ac.uk. In the case of this compound salts, the presence of the relatively long hexyl chain can promote self-aggregation, especially in non-polar solvents or at higher concentrations. A DOSY experiment would reveal if the 1-hexyl-3-methylpyridinium cation and its counter-anion diffuse at the same rate, indicating the formation of ion pairs or aggregates. Studies on similar imidazolium-based ionic liquids have demonstrated the utility of DOSY in understanding their aggregation phenomena nih.govresearchgate.net.

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of the intermolecular interactions, particularly the interactions between the cation and the anion.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the pyridinium ring and the alkyl chains. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyl and methyl groups appear in the 2800-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridinium ring give rise to characteristic bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the ring C-H bonds are also observable in the fingerprint region. The nature of the anion can influence the position and shape of these bands, providing information about cation-anion interactions. For instance, studies on various pyridinium salts have shown that the vibrational frequencies can shift depending on the counter-ion researchgate.net.

Interactive Data Table: Characteristic FTIR Bands for 1-Hexyl-3-methylpyridinium Cation

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
C=C and C=N Ring Stretch1400 - 1650
CH₂ and CH₃ Bending1350 - 1470
Ring Breathing Modes990 - 1050
C-H Out-of-Plane Bending700 - 900

Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the pyridinium ring and the alkyl chains. The symmetric "ring breathing" mode of the pyridinium ring is often a strong and sharp peak in the Raman spectrum, making it a useful diagnostic band. The C-H stretching and bending vibrations are also observable. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be made, as some modes may be strong in one technique and weak or absent in the other. This complementary nature is essential for a thorough structural analysis nih.govnih.gov. The analysis of vibrational spectra of similar ionic liquids provides a basis for the interpretation of the spectra of this compound uzhnu.edu.uanih.gov.

Mass Spectrometry Techniques for Molecular Integrity and Purity

Mass spectrometry is a cornerstone analytical technique for the characterization of ionic liquids like this compound. It provides crucial information regarding the compound's molecular weight, structural integrity, and the purity of the sample by identifying the mass-to-charge ratio (m/z) of its constituent ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound. Because the compound is already ionic in nature, the ESI process gently transfers the pre-formed cations and anions from the liquid phase into the gas phase for mass analysis with minimal fragmentation.

In a typical analysis, a solution of the this compound salt is introduced into the ESI source. In positive ion mode, the spectrometer detects the cationic component of the ionic liquid. For this compound, the cation has a chemical formula of [C₁₂H₂₀N]⁺. The expected signal would be a prominent peak corresponding to the mass of this cation. The theoretical monoisotopic mass of the this compound cation is approximately 178.1596 Da. nih.gov Therefore, in an ESI-MS spectrum, a base peak would be expected at an m/z value corresponding to this mass. The presence of this single, dominant peak confirms the molecular integrity of the cation. mdpi.com The high sensitivity of ESI-MS also allows for the detection of trace-level impurities, which would appear as additional, lower-intensity peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution mass spectrometry by measuring the mass-to-charge ratio of an ion with extremely high accuracy and precision, typically to within a few parts per million (ppm). nih.govnih.gov This capability is invaluable for unequivocally confirming the elemental composition of the this compound cation.

While standard mass spectrometry might identify a peak at m/z 178, HRMS can distinguish the experimental mass to several decimal places (e.g., 178.1596). This experimentally determined exact mass can then be compared to the theoretical exact mass calculated from the atomic masses of its constituent elements (carbon, hydrogen, and nitrogen). nih.gov A close match between the measured and calculated mass provides unambiguous confirmation of the elemental formula, [C₁₂H₂₀N]⁺, thereby verifying the identity and purity of the compound. nih.gov This level of certainty is crucial in synthetic chemistry and for quality control purposes.

Table 1: Mass Spectrometry Data for the this compound Cation

ParameterValueReference
Molecular Formula [C₁₂H₂₀N]⁺ nih.gov
Theoretical Monoisotopic Mass 178.1596 Da nih.gov
Technique ESI-HRMS mdpi.comnih.gov
Expected m/z (Positive Mode) 178.1596 nih.gov

X-ray Diffraction Studies for Solid-State Arrangement

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms and molecules in the solid state. These studies provide definitive proof of structure, information on intermolecular interactions, and insights into the crystalline packing of ionic liquids like this compound.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal of a compound with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the exact positions of all atoms in the crystal lattice can be determined.

For a salt of this compound, a successful SC-XRD analysis would provide a wealth of information. It would confirm the connectivity of the atoms in the this compound cation and show the conformation of the hexyl chain and its orientation relative to the pyridinium ring. Furthermore, it would reveal the relative positions of the cation and its corresponding anion in the crystal lattice, detailing the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state packing. nih.gov This detailed structural model is fundamental to understanding the structure-property relationships of the material.

Table 2: Hypothetical Crystallographic Data for a this compound Salt

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1550
Z (Formula units/cell) 4

Note: This table presents hypothetical data as a representative example for a pyridinium salt, based on typical values for similar organic salts. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phases. Instead of a single crystal, a fine powder of the material is exposed to an X-ray beam, generating a diffraction pattern characterized by a series of peaks at specific angles (2θ). The position and intensity of these peaks are unique to a specific crystalline structure.

PXRD is instrumental for several reasons. Firstly, it serves as a method for phase identification and purity assessment of a bulk sample. The experimental PXRD pattern can be compared to a theoretical pattern calculated from single-crystal X-ray data to confirm the phase purity of a synthesized batch. nih.gov Secondly, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of this compound would yield distinct PXRD patterns, allowing for their identification and characterization. This is critical as different polymorphic forms can have different physical properties.


Computational and Theoretical Investigations of 1 Hexyl 3 Methylpyridin 1 Ium

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of ionic liquids like 1-Hexyl-3-methylpyridin-1-ium. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict the geometry, molecular orbitals, and charge distribution of the this compound cation.

Studies on similar pyridinium-based ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570), have utilized DFT to understand their structural and electronic characteristics. researchgate.net For instance, DFT calculations can reveal the distribution of positive charge across the pyridinium (B92312) ring and the influence of the hexyl and methyl substituents on this distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of the ionic liquid. researchgate.net

A hypothetical DFT study on this compound would likely show that the positive charge is delocalized over the pyridinium ring, with the nitrogen atom bearing a significant portion of the charge. The hexyl chain, being an electron-donating group, would slightly influence the charge distribution. The molecular orbitals would likely show the HOMO localized on the pyridin-1-ium ring and the LUMO also centered on the ring, indicating that these are the primary sites for electronic interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment~3.5 DIndicates overall polarity of the cation

Note: These values are illustrative and based on typical results for similar pyridinium ionic liquids.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure of small to medium-sized molecules.

For ionic liquids, ab initio calculations are often employed to benchmark the results obtained from more computationally efficient methods like DFT. rsc.org While computationally expensive, ab initio methods can provide a more precise description of electron correlation effects, which are important for understanding the non-covalent interactions that govern the behavior of ionic liquids. A study on N-butyl-3-methyl-pyridinium dicyanoamide utilized first-principles calculations to determine its thermochemical properties. documentsdelivered.com Large-scale ab initio calculations have been performed on archetypal ionic liquids to validate more efficient computational approaches. rsc.org For this compound, ab initio calculations could be used to obtain a highly accurate value for its ionization potential and electron affinity, providing a reliable reference for its reactivity.

Quantum descriptors of reactivity are parameters derived from quantum chemical calculations that help in predicting the chemical behavior of a molecule. Key descriptors include ionization potential (IP) and electron affinity (EA).

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP indicates that the molecule is more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests that the molecule is a better electron acceptor.

These descriptors can be calculated from the energies of the neutral molecule and its corresponding cation and anion, or approximated from the HOMO and LUMO energies using Koopmans' theorem. Studies on pyridine (B92270) bases have shown that theoretical reactivity descriptors can correlate well with experimental properties like hydrogen bonding ability. nih.gov For this compound, a higher IP would be expected due to its cationic nature, making it resistant to oxidation. Its EA would be relatively high, indicating its capacity to accept electrons, a key feature in its role as a solvent and catalyst. Other related descriptors include chemical potential, hardness, and electrophilicity index, which provide further insights into its reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of ionic liquids, including their structure, transport properties, and interactions with other molecules.

MD simulations of ionic liquids can be performed at different levels of detail. Atomistic simulations treat every atom in the system as an individual particle, providing a high-resolution view of the molecular interactions. These simulations have been used to study gas solubility in 1-hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, a structurally related ionic liquid. researchgate.netnsf.govresearchgate.netacs.orgnsf.gov

Coarse-grained (CG) simulations, on the other hand, group several atoms into a single "bead," reducing the computational cost and allowing for the simulation of larger systems over longer timescales. This approach is particularly useful for studying phenomena such as the formation of microstructures and phase behavior in ionic liquids.

For this compound, atomistic MD simulations could be used to investigate its liquid structure, characterized by radial distribution functions (RDFs) between the cation and anion. These simulations can also predict transport properties such as diffusion coefficients, viscosity, and ionic conductivity. CG-MD simulations would be suitable for exploring the self-assembly of this ionic liquid in different solvents or its behavior at interfaces.

Table 2: Representative Data from MD Simulations of Pyridinium-Based Ionic Liquids

PropertySimulation TypeTypical Findings
DensityAtomistic MDGood agreement with experimental values. researchgate.net
ViscosityAtomistic MDDecreases with increasing temperature. researchgate.net
Diffusion CoefficientAtomistic MDCation and anion diffusion rates can be determined.
Radial Distribution Function (RDF)Atomistic MDShows the local ordering of ions around each other.
Solvation StructureAtomistic MDReveals the arrangement of solvent molecules around the ions. nih.gov

Note: This table is illustrative and based on findings for various pyridinium and imidazolium (B1220033) ionic liquids.

The behavior of molecules dissolved in ionic liquids is largely determined by the dynamics of the solvation shells surrounding them. MD simulations are an excellent tool for investigating these dynamics. By tracking the positions of the ionic liquid's cations and anions around a solute molecule over time, one can determine the structure and stability of the solvation shells.

For this compound, MD simulations could reveal how the pyridinium ring and the hexyl chain orient themselves around different types of solutes. The residence time of the ions in the first solvation shell can be calculated to quantify the strength of the solute-solvent interactions. This information is critical for understanding reaction mechanisms and transport processes in this ionic liquid. For instance, studies on similar ionic liquids have explored the interactions with dissolved gases like CO2, providing insights into the molecular mechanisms of gas capture. frontiersin.orgacs.orgnih.gov The dynamics of the solvation shell are also crucial in applications such as catalysis and electrochemistry, where the local environment around the reactants or electrodes plays a key role. nih.gov

Conformation Analysis and Potential Energy Surface Mapping

Computational chemistry provides powerful tools to explore the molecular-level characteristics of ionic liquids (ILs) like this compound. Understanding the conformational landscape and the governing intermolecular forces is crucial for explaining and predicting their macroscopic physicochemical properties. Potential energy surfaces (PES), which map the energy of a molecule as a function of its geometry, are fundamental to this understanding. researchgate.net For a flexible molecule like the this compound cation, the PES can be complex, with numerous local minima corresponding to different stable conformations (conformers). github.io

The this compound cation possesses significant conformational flexibility, primarily due to the rotation around the single bonds of the hexyl chain. This rotational isomerism gives rise to a variety of conformers with different energies and shapes. The orientation of the hexyl chain relative to the pyridinium ring and the sequence of trans (anti-periplanar) and gauche (synclinal) arrangements along the alkyl backbone define these conformers.

While specific conformational analyses for the this compound cation are not extensively documented in the literature, detailed studies on the analogous 1-hexyl-3-methylimidazolium (B1224943) ([C6mim]⁺) cation offer significant insight. nih.govresearchgate.net Density functional theory (DFT) calculations on the [C6mim]⁺ cation have identified several low-energy conformations that differ only in the orientation of the hexyl chain. nih.gov The all-trans (tttt) conformation, where the alkyl chain is fully extended, is often one of the most stable forms in the gas phase. However, various gauche conformers, where a C-C-C-C dihedral angle is approximately ±60°, are also present and are close in energy. The relative stability of these conformers is determined by a balance of intramolecular interactions, including steric hindrance and weak van der Waals forces. oup.com

Table 1: Representative Dihedral Angles for Alkyl Chain Conformations This table illustrates the concept of rotational isomerism using a simplified four-carbon chain segment as an example. The principles apply to the hexyl chain of the target compound.

Conformation Dihedral Angle (τ) Description
trans (t) ~180° The carbon backbone is in a zig-zag, most extended arrangement.
gauche (g) ~+60° The carbon backbone has a "kink," leading to a more compact shape.

The interactions between the this compound cation and its corresponding anion, as well as between the cations themselves, are critical in defining the structure and properties of the resulting ionic liquid. These interactions are primarily a combination of electrostatic forces, hydrogen bonding, and π-stacking. stanford.edu

Hydrogen Bonding: The pyridinium cation has several protons that can act as hydrogen bond donors. The protons on the aromatic ring, particularly those adjacent to the positively charged nitrogen atom (at positions 2 and 6), are the most acidic and are therefore the primary sites for hydrogen bonding with the anion. acs.org The protons on the methyl group and the α-methylene group of the hexyl chain can also participate in weaker C–H···Anion hydrogen bonds. The strength and geometry of these hydrogen bonds are highly dependent on the nature of the anion. Small, charge-dense anions like chloride (Cl⁻) form strong, directional hydrogen bonds, whereas larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) form weaker, more distributed interactions. ua.pt Computational studies on pyridinium-based ILs have shown that anions tend to be located in positions where they can form these hydrogen bonds. acs.org

Stacking Interactions: The aromatic pyridinium ring allows for π-π stacking interactions between cations. stanford.edu These interactions, driven by a combination of electrostatic and dispersion forces, can lead to the formation of ordered local structures within the ionic liquid. stanford.edursc.org In some cases, π⁺-π⁺ stacking can occur despite the electrostatic repulsion between the positively charged rings, contributing to the formation of molecular layers at interfaces. researchgate.netrsc.org The presence of the hexyl chain can influence these stacking arrangements. Depending on its conformation, the alkyl chain can either sterically hinder or facilitate the close approach of the pyridinium rings. The interplay between hydrogen bonding and π-stacking is a key factor in the liquid's nanostructural organization. For instance, strong hydrogen bonding with the anion might disrupt or modify the preferred cation-cation stacking geometry. stanford.edu

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including ionic liquids. rsc.org Simulating spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can provide valuable insights into the molecular structure, conformer populations, and intermolecular interactions. uncw.edunih.gov

NMR Spectra: The chemical shifts (δ) and coupling constants (J) are the key parameters of an NMR spectrum. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional (e.g., B3LYP, WP04), can predict the magnetic shielding tensors of nuclei. github.iouncw.edunih.gov These can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would involve:

Optimizing the geometries of the most stable conformers.

Calculating the isotropic shielding values for each nucleus (¹H, ¹³C) in each conformer.

Averaging these values based on their predicted Boltzmann population to obtain the final predicted chemical shifts. uncw.edu

These calculations can reveal how chemical shifts are affected by conformation and intermolecular interactions, such as hydrogen bonding to the anion, which can significantly deshield the nearby ring protons. nih.gov

Infrared (IR) Spectra: Theoretical calculations can also predict vibrational frequencies and their corresponding IR intensities. rsc.org This is typically done by calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretching of the alkyl chain and the pyridinium ring, or ring deformation modes. nih.govacs.org

Studies on pyridinium-based ILs have used DFT calculations to interpret experimental IR spectra, assigning specific absorption bands to intramolecular vibrations of the cation and anion, as well as intermolecular vibrations related to cation-anion interactions. nih.govacs.org For this compound, such predictions would help identify bands characteristic of specific alkyl chain conformations (trans vs. gauche) and would show how vibrational frequencies shift upon the formation of hydrogen bonds with the anion. nih.gov

Solubility Parameter Methodologies (e.g., MOSCED) for Mixture Behavior Prediction

Predicting the behavior of ionic liquids in mixtures is essential for their application as solvents in separation processes or as reaction media. Solubility parameter methodologies provide a framework for estimating and understanding the miscibility and phase behavior of different components. acs.orgacs.orgsemanticscholar.org

The Modified Separation of Cohesive Energy Density (MOSCED) model is a sophisticated solubility parameter method that has been successfully extended to ionic liquids. acs.orgnih.govnih.govacs.org It describes the intermolecular forces in terms of five parameters for each component:

λ (Dispersion): Represents London dispersion forces.

τ (Polarity): Represents polarity/polarizability contributions.

α (Acidity): Represents the hydrogen bond donating ability of the solvent.

β (Basicity): Represents the hydrogen bond accepting ability of the solvent.

q (Induction): An induction parameter, often fixed for aromatic compounds. acs.org

These parameters are used to calculate the activity coefficient at infinite dilution (γ∞), a key measure of non-ideal solution behavior. The MOSCED model has been expanded to include a wide range of ILs, including those with pyridinium cations. nih.govnih.gov While parameters for this compound are not explicitly published, data for close analogs like 1-butyl-3-methylpyridinium ([C4mpy]⁺) are available and can be used to estimate its interaction tendencies.

Another common approach is the use of Hansen Solubility Parameters (HSP) . researchgate.netacs.org The total Hildebrand solubility parameter (δ) is decomposed into three Hansen parameters representing the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). hansen-solubility.com Materials with similar HSP values are likely to be miscible. HSPs have been determined for various pyridinium-based ILs using experimental solubility data or inverse gas chromatography. researchgate.netnih.govnih.gov These parameters provide a practical tool for solvent selection and for predicting the compatibility of the ionic liquid with other substances, such as polymers or organic solvents. mdpi.com

Table 2: MOSCED Parameters for Analogue Pyridinium Ionic Liquids at 298.15 K Data from reference researchgate.net. These parameters for closely related compounds illustrate the values used in the MOSCED model to predict mixture behavior.

Ionic Liquid V (cm³/mol) λ (J/cm³)¹/² τ (J/cm³)¹/² α (J/cm³)¹/² β (J/cm³)¹/²
[C4mpy][NTf₂] 291.5 16.38 10.45 5.33 5.33

Mechanistic Insights into Applications of 1 Hexyl 3 Methylpyridin 1 Ium in Chemical Processes

Catalytic Applications as a Reaction Medium or Organocatalyst

Ionic liquids like 1-Hexyl-3-methylpyridin-1-ium are often termed "designer solvents" due to the ability to tune their properties by modifying the cation or anion. researchgate.net In catalysis, they can act as both the solvent and the catalyst, offering a green alternative to volatile organic compounds by simplifying product separation and enabling catalyst recycling. researchgate.net The pyridinium (B92312) cation, in particular, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can stabilize transition states and influence reaction pathways. researchgate.net

Role in Organic Transformations (e.g., Quaternization, Cycloadditions)

While specific studies detailing the use of this compound in quaternization and cycloaddition reactions are not abundant, its structural features suggest a significant potential role.

Quaternization Reactions: These reactions, which involve the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt, are fundamental in organic synthesis. The polarity of an ionic liquid medium like this compound can influence the rate of these SN2 reactions. The reaction environment provided by the IL can stabilize the charged transition state, potentially accelerating the reaction compared to non-polar solvents.

Cycloaddition Reactions: These are powerful reactions for forming cyclic compounds. The outcome of cycloadditions, including their rate and stereoselectivity, is highly dependent on the solvent properties. The organized, charged environment of an ionic liquid can influence the alignment of reactants. The Lewis acidity of the pyridinium ring in this compound, although modest, can also play a role in activating substrates, particularly those containing Lewis basic sites, thereby catalyzing the cycloaddition process.

Mechanisms of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. benthamscience.com Ionic liquids, particularly those with quaternary ammonium or phosphonium (B103445) cations, are effective phase transfer catalysts. mdpi.com

The mechanism of PTC using this compound involves the following key steps:

Anion Exchange: The this compound cation (Q+), initially paired with its original anion (X-) in the organic phase, migrates to the interface of the two phases. Here, it exchanges its anion with a reactant anion (Y-) from the aqueous phase. youtube.com

Formation of an Ion Pair: A new ion pair, [Q+Y-], is formed. The lipophilic nature of the hexyl chain on the pyridinium cation makes this ion pair soluble in the organic phase. youtube.com

Reaction in the Organic Phase: The reactant anion (Y-) is now transported into the organic phase, where it can react with the organic substrate (RX) to form the product (RY). youtube.com

Catalyst Regeneration: After the reaction, the cation (Q+) pairs with the leaving group anion (X-) from the substrate and migrates back to the interface, ready to start another catalytic cycle. youtube.com

This process allows for reactions that would otherwise be extremely slow due to the inability of the reactants to meet. The efficiency of this compound as a phase transfer catalyst is dictated by the lipophilicity of the cation, which ensures the transport of the aqueous reactant into the organic phase. mdpi.com

Electrochemical Applications and Charge Transfer Mechanisms

The electrochemical properties of ionic liquids are among their most studied and utilized features. Their wide electrochemical windows, reasonable ionic conductivity, and non-flammability make them promising electrolytes for various devices like batteries and supercapacitors. researchgate.net

Ion Transport and Conductivity Mechanisms

The ionic conductivity of an electrolyte is a measure of its ability to conduct an electric current via the movement of ions. This is a critical parameter for any electrochemical device. The conductivity of this compound-based electrolytes is governed by the mobility of both the this compound cation and its corresponding anion.

The mechanism of ion transport in ionic liquids is complex and influenced by several factors:

Viscosity: Higher viscosity generally leads to lower ionic mobility and thus lower conductivity. The length of the alkyl chain on the cation plays a significant role here; longer chains tend to increase van der Waals interactions and thus viscosity.

Ion Size: Smaller ions are generally more mobile.

Ion Pairing: The formation of ion pairs or larger aggregates can reduce the number of free charge carriers and hinder their movement, thereby decreasing conductivity. mdpi.com

The conductivity of ionic liquids is also temperature-dependent, generally following the Arrhenius model, where conductivity increases with temperature due to decreased viscosity and increased ion mobility. nih.gov

Below is a table comparing the conductivity and viscosity of related imidazolium-based ionic liquids, which can provide insight into the expected properties of their pyridinium counterparts.

Ionic LiquidAnionViscosity (cP at 25°C)Conductivity (mS/cm)
1-Hexyl-3-methylimidazolium (B1224943) TriflateCF₃SO₃⁻1351.16 (at 24°C)
1-Hexyl-3-methylimidazolium IodideI⁻Not specifiedNot specified
1-Hexyl-3-methylimidazolium HexafluorophosphatePF₆⁻Not specifiedNot specified

Interfacial Phenomena at Electrode Surfaces

The performance of any electrochemical device is critically dependent on the processes occurring at the interface between the electrode and the electrolyte. rsc.org When an ionic liquid like this compound is in contact with an electrode surface, an electrical double layer (EDL) is formed. The structure of this EDL in ionic liquids is significantly different and more complex than in traditional dilute electrolyte solutions. nih.gov

Key aspects of interfacial phenomena include:

Layering of Ions: The ions of the IL tend to form distinct, alternating layers near the electrode surface, extending several nanometers into the bulk liquid. The structure of these layers is influenced by the size and shape of the ions and the applied potential.

Ion Adsorption: The this compound cation and the associated anion can specifically adsorb onto the electrode surface, which affects the EDL capacitance and the kinetics of electron transfer.

Solid Electrolyte Interphase (SEI): In battery applications, the ionic liquid can decompose at the electrode surface, especially at high or low potentials, to form a passivating layer known as the SEI. nih.gov The chemical composition and stability of this layer are crucial for the long-term performance and safety of the battery. nih.gov Understanding the decomposition pathways of the this compound cation and its counter-anion is essential for predicting and controlling SEI formation. nih.gov

The study of these interfaces is challenging due to their buried nature but is being advanced by techniques like electrochemical impedance spectroscopy (EIS), surface-enhanced Raman spectroscopy (SERS), and neutron reflectivity (NR). nih.gov

Electrochemical Window Studies

The electrochemical window (EW) or electrochemical stability window (ESW) is the range of potential over which an electrolyte is stable and does not undergo oxidation or reduction. nih.gov A wide EW is highly desirable for high-energy-density electrochemical devices. elsevierpure.com

The EW of an ionic liquid is determined by the electrochemical stability of its constituent cation and anion.

Cathodic Limit (Reduction): The negative limit of the EW is typically determined by the reduction of the cation. For this compound, this would involve the reduction of the pyridinium ring.

Studies on similar ionic liquids have shown that increasing the alkyl chain length on the cation can have a modest effect on the electrochemical window. nih.gov The EW for pyridinium-based ionic liquids is generally considered to be wide, making them suitable candidates for various electrochemical applications. researchgate.net

Separation Science: Extraction and Adsorption Mechanisms

The application of this compound in separation science is predicated on its tunable properties and specific interactions at a molecular level. These characteristics enable its use in both liquid-liquid extraction and as a functional component in adsorption processes.

Mechanisms of Liquid-Liquid Extraction

The efficacy of this compound salts in liquid-liquid extraction processes is fundamentally linked to the interactions between the ionic liquid, the target solute, and the initial solvent matrix. While specific studies on this compound are part of a broader investigation into pyridinium-based ILs, the general mechanisms can be inferred. The extraction process is often driven by a combination of forces including van der Waals interactions, hydrogen bonding, and π-π stacking.

In the extraction of organic molecules from aqueous solutions, the hexyl chain of the cation contributes to the hydrophobicity of the ionic liquid phase, facilitating the transfer of nonpolar solutes. The pyridinium ring, with its aromatic character, can engage in π-π interactions with aromatic solutes. Furthermore, the anion associated with the this compound cation plays a crucial role. Anions with a high hydrogen bond basicity can interact strongly with acidic protons of target molecules, enhancing their partitioning into the ionic liquid phase.

For instance, in the extraction of metal ions, the mechanism often involves the formation of a coordination complex. The ionic liquid can act as a source of anions that coordinate with the metal ion, or the cation itself can be functionalized to act as a ligand. The efficiency of extraction is therefore highly dependent on the nature of the anion and the specific metal ion being targeted.

Adsorption Mechanisms onto Solid Supports (e.g., Graphene)

The adsorption of this compound onto solid supports like graphene is a key aspect of its application in areas such as solid-phase extraction and the development of advanced composite materials. Theoretical studies on the adsorption of similar pyridinium derivatives on graphene provide insight into the governing mechanisms. researchgate.netfu-berlin.de

The primary interaction driving the adsorption of the this compound cation onto the graphene surface is the π-π stacking between the aromatic pyridinium ring and the basal plane of graphene. researchgate.netfu-berlin.de The hexyl group, being a flexible alkyl chain, tends to lie flat on the graphene surface to maximize van der Waals interactions. The orientation of the pyridinium ring relative to the graphene sheet is a critical factor determining the strength of the adsorption. A parallel orientation allows for the most effective π-π overlap.

Solvents for Advanced Materials Synthesis and Processing

The utility of this compound extends to its role as a solvent in the synthesis and processing of advanced materials, including biopolymers and nanomaterials. Its ability to dissolve a wide range of materials and its influence on reaction pathways are central to these applications.

Dissolution Mechanisms for Biopolymers and Polymers

Pyridinium-based ionic liquids have been identified as effective solvents for biopolymers like cellulose (B213188) and chitin, which are notoriously difficult to dissolve in conventional solvents due to their extensive hydrogen-bonding networks. researchgate.netresearchgate.net The dissolution mechanism of these biopolymers in this compound involves the disruption of these intermolecular and intramolecular hydrogen bonds.

The anion of the ionic liquid plays a pivotal role by acting as a hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the biopolymer. researchgate.net This interaction effectively breaks the existing hydrogen bond network within the polymer, leading to its dissolution. The this compound cation, with its bulky and asymmetric structure, helps to keep the polymer chains separated in the solution and prevents their re-aggregation. The hexyl chain can also contribute to the solvation of less polar regions of the polymers.

The ability to dissolve and process polymers also extends to synthetic polymers, where this compound can act as a green solvent for polymer recycling and processing. nih.govresearchgate.net Its high thermal stability allows for processing at elevated temperatures, and its tunable solvating power can be used to selectively dissolve specific polymers from a mixture.

BiopolymerProposed Dissolution Mechanism in Pyridinium-based ILsKey Interacting Species
Cellulose Disruption of inter- and intramolecular hydrogen bonds by the IL anion. researchgate.netAnion (hydrogen bond acceptor), Cation (steric hindrance preventing re-aggregation)
Chitin Similar to cellulose, the IL anion disrupts the strong hydrogen bonding network of chitin. researchgate.netrsc.orgAnion (e.g., bromide), Cation (e.g., 1-allyl-3-methylimidazolium)

Role in Nanomaterial Synthesis and Stabilization

Ionic liquids, including those based on the this compound cation, have emerged as promising media for the synthesis of nanoparticles. They can act as solvents, templates, and stabilizers in the formation of a variety of nanomaterials. The ionic liquid provides a highly structured environment that can influence the nucleation and growth of nanoparticles, leading to control over their size, shape, and crystallinity.

The mechanism of stabilization involves the formation of a protective layer of ionic liquid molecules around the nanoparticle surface. The this compound cations can adsorb onto the nanoparticle surface through electrostatic interactions and van der Waals forces. The hexyl chains can provide a steric barrier that prevents the nanoparticles from aggregating. The anions also play a role in the stabilization by forming an electrical double layer around the nanoparticles. This combination of electrostatic and steric stabilization is crucial for maintaining a stable dispersion of the nanomaterials.

For example, in the synthesis of gold nanoparticles, the pyridinium ring of the cation can interact with the gold surface, while the hexyl chains extend into the bulk ionic liquid, providing a stabilizing shell. The choice of the anion can also influence the size and shape of the resulting nanoparticles.

NanomaterialRole of Pyridinium-based ILStabilization Mechanism
Gold Nanoparticles Solvent, template, and stabilizerElectrostatic and steric stabilization from the adsorption of cations and anions.
Metal Oxide Nanoparticles Reaction medium, controls particle growthFormation of a structured IL layer around the nanoparticle.

Intermolecular Interactions and Solvation Phenomena Involving 1 Hexyl 3 Methylpyridin 1 Ium

Solvation Thermodynamics in Polar and Non-Polar Media

The dissolution of 1-hexyl-3-methylpyridin-1-ium salts in different solvents is a thermodynamically driven process, governed by the changes in enthalpy and entropy. The nature of the solvent, whether polar or non-polar, plays a crucial role in the magnitude and sign of these thermodynamic quantities.

The solvation of ionic liquids is a complex process that can be understood by examining the enthalpic and entropic contributions to the Gibbs energy of solvation. The enthalpic term arises from intermolecular interactions between the solute and solvent molecules, while the entropic term is related to the dissimilarity in size and shape between the components. nih.govnist.govacs.org

Studies on similar ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) chloride ([C6mim][Cl]), provide insight into the expected behavior of this compound salts. The standard molar enthalpy of solution for [C6mim][Cl] in water is exothermic, indicating favorable interactions between the ionic liquid and water molecules. acs.orgacs.org It has been observed that the standard molar enthalpies of solution for 1-alkyl-3-methylimidazolium chlorides decrease with increasing alkyl chain length, with each methylene (B1212753) group contributing approximately 0.45 kJ·mol⁻¹ to the standard molar enthalpy of solution. acs.orgacs.org This suggests that the dissolution of the non-polar alkyl chain in water is an enthalpically driven process for these compounds.

In mixed solvent systems, the this compound cation can be preferentially solvated by one of the solvent components. This phenomenon is influenced by the specific interactions between the cation and the different solvent molecules. For instance, in a mixture of a polar and a non-polar solvent, the polar solvent molecules are likely to preferentially solvate the charged pyridinium (B92312) headgroup, while the non-polar solvent may show more affinity for the hexyl chain.

Studies on the phase equilibrium of systems containing 1-hexyl-3-methylpyridinium trifluoromethanesulfonate (B1224126) with water and various organic solvents (n-octane, toluene (B28343), cyclohexane) have been conducted. nih.govnih.gov These studies reveal complex phase behaviors, including liquid-liquid and solid-liquid equilibria, which are influenced by the solvation of the ionic liquid in the different components of the mixture. nih.govnih.gov The non-random two-liquid (NRTL) model has been successfully used to correlate the experimental data and provides insights into the interactions governing the phase behavior. nih.govnih.gov The solubility of the ionic liquid was found to be negligible in n-octane and cyclohexane, but it showed significant solubility in toluene and water, with the formation of both liquid-liquid and solid-liquid equilibrium regions. nih.gov This indicates a preferential solvation by the more polar or polarizable solvents.

Hydrogen Bonding Networks and Their Influence on Solution Structure

Hydrogen bonding plays a pivotal role in defining the structure and properties of solutions containing this compound. These interactions can occur between the cation and the anion, as well as between the cation and solvent molecules.

The interaction between the this compound cation and its counter-anion is a key determinant of the physical and chemical properties of the ionic liquid. nih.govworktribe.com The strength of this interaction is influenced by factors such as the basicity of the anion and the acidity of the cation. nih.govworktribe.com

In pyridinium-based ionic liquids, the hydrogen atoms on the pyridinium ring can act as hydrogen bond donors. acs.org The methylation of the pyridinium ring, as in the case of the 3-methyl group in this compound, can influence the electronic environment of the cation and thus the strength of the cation-anion interactions. nih.govworktribe.com X-ray photoelectron spectroscopy studies on picolinium (methylpyridinium) based ionic liquids have shown that the electron-donating effect of the methyl group increases the electron density on the cationic nitrogen, which in turn weakens the cation-anion interactions through charge transfer from the anion to the cation. nih.govworktribe.com The position of the methyl group also matters, with the N 1s binding energy following the trend: 1-octylpyridinium (B14679969) > 1-octyl-3-picolinium > 1-octyl-4-picolinium > 1-octyl-2-picolinium, which correlates with the cation acidity. nih.govworktribe.com

The nature of the anion has a significant impact on these interactions. More basic anions lead to stronger interactions. nih.govworktribe.com In aprotic ionic liquids, weak hydrogen bonds are typically formed between a C-H group of the cation and the anion. mdpi.com

The this compound cation can also form hydrogen bonds with solvent molecules, particularly those that are good hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO) or water. acs.orgresearchgate.net These interactions can compete with and disrupt the cation-anion hydrogen bonds that are prevalent in the pure ionic liquid. acs.org

Spectroscopic studies, such as ATR-FTIR and ¹H NMR, combined with computational methods like Density Functional Theory (DFT), have been used to investigate these interactions in pyridinium-based ionic liquids. acs.org In binary solutions of pyridinium-based ILs with DMSO, it has been shown that hydrogen bonds are formed between the pyridinium C-H groups (both on the ring and the alkyl chain) and the oxygen atom of DMSO. acs.org This leads to a weakening of the intrinsic cation-anion hydrogen bonds. acs.org The hydrogen atoms on the pyridinium ring are generally stronger hydrogen bond donors than those on the alkyl chain due to the electron-withdrawing effect of the nitrogen atom. acs.org

Self-Aggregation and Micellization Behavior

Due to its amphiphilic nature, with a polar pyridinium headgroup and a non-polar hexyl tail, the this compound cation can self-assemble in solution to form aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC). scilit.comdocumentsdelivered.com This behavior is particularly prominent in aqueous solutions.

The formation of micelles is a spontaneous process driven by the hydrophobic effect, where the non-polar alkyl chains aggregate to minimize their contact with water, while the polar headgroups remain in contact with the aqueous phase. researchgate.net The CMC is a key parameter that characterizes the tendency of a surfactant to form micelles. For a given surfactant, the CMC depends on factors such as temperature, pressure, and the presence of other substances in the solution. wikipedia.org

For alkylpyridinium halides, the CMC generally decreases as the length of the alkyl chain increases, following the Stauff-Klevens rule. researchgate.net The nature of the counter-ion also has an effect, with more hydrophilic anions leading to a higher CMC. researchgate.net For instance, the CMC of cetylpyridinium (B1207926) chloride is higher than that of cetylpyridinium bromide. researchgate.net

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules, like 1-hexyl-3-methylpyridinium bromide, begin to self-assemble into micelles in a solution. rsc.orgwikipedia.org This process is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water molecules. Below the CMC, the molecules exist predominantly as individual ions in the bulk solution and at the air-water interface. Above the CMC, additional molecules aggregate to form micelles.

While specific CMC data for 1-hexyl-3-methylpyridinium bromide in aqueous solution is not extensively reported, the behavior can be understood by examining its longer-chain homologs, the 1-alkyl-3-methylpyridinium bromide series ([Cnmpy][Br]). There is a well-established linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. rsc.org As the alkyl chain length increases, the hydrophobicity of the molecule increases, leading to a lower CMC value because micellization becomes more favorable at lower concentrations. rsc.orgrsc.org

For instance, studies on [C12mpy][Br], [C14mpy][Br], and [C16mpy][Br] have shown a systematic decrease in CMC with increasing chain length. rsc.org The CMC values for these compounds are generally lower than those of conventional quaternary ammonium (B1175870) surfactants like alkyltrimethylammonium bromides with the same chain length, indicating a higher propensity for micelle formation. rsc.org

Table 1: Critical Micelle Concentration (CMC) of 1-Alkyl-3-methylpyridinium Bromide ([Cnmpy][Br]) Surfactants in Aqueous Solution at 298.15 K

Compound Alkyl Chain Length (n) CMC (mmol/L) Method
1-Dodecyl-3-methylpyridinium Bromide 12 15.5 Surface Tension rsc.org
1-Tetradecyl-3-methylpyridinium Bromide 14 3.90 Surface Tension rsc.org

This table presents data for longer-chain analogs to illustrate the trend in CMC values.

The micellization process is spontaneous, as indicated by the negative standard Gibbs free energy of micellization (ΔG°m). rsc.org This process is typically entropy-driven, especially for longer-chain surfactants, due to the release of ordered water molecules from around the hydrophobic tails. rsc.org

Aggregate Structures and Dynamics

Above the CMC, 1-hexyl-3-methylpyridinium cations assemble into aggregates, most commonly spherical micelles. In these structures, the hydrophobic hexyl tails form a liquid-like core, shielded from the aqueous environment, while the hydrophilic 3-methylpyridinium headgroups form the outer corona, interacting with water and the bromide counter-ions.

The size of these aggregates is defined by the aggregation number (Nagg), which is the average number of surfactant molecules per micelle. rsc.org The Nagg can be determined experimentally using techniques like steady-state fluorescence quenching. nih.gov For the 1-alkyl-3-methylpyridinium bromide series, the aggregation number generally increases with the length of the alkyl chain. This is because a larger hydrophobic core is required to accommodate the longer tails efficiently.

The dynamics of these aggregates are complex. The surfactant monomers are in constant and rapid equilibrium with the micelles. The structure of the micelle itself is not static; the hydrocarbon core is fluid-like, and the headgroups at the micelle-water interface are hydrated and mobile. The degree of counter-ion (Br⁻) binding to the micellar surface also influences the aggregate's stability and properties.

Interactions with Biological Molecules (Mechanistic Focus)

The amphiphilic nature of this compound is central to its interactions with biological macromolecules and structures like proteins and cell membranes. The hexyl chain can engage in hydrophobic interactions, while the cationic pyridinium ring can participate in electrostatic interactions.

Binding Mechanisms with Proteins and Nucleic Acids (at a molecular level)

Protein Interactions: The interaction of this compound with proteins can be modeled using studies of similar ionic liquids with proteins like Bovine Serum Albumin (BSA). acs.orgresearchgate.net The binding is often a multi-step process driven by a combination of forces.

Initially, electrostatic interactions may occur between the cationic pyridinium headgroup and negatively charged amino acid residues (e.g., aspartate, glutamate) on the protein surface. Subsequently, the hydrophobic hexyl chain can penetrate into hydrophobic pockets or domains within the protein structure, such as the binding sites in subdomain IIA of BSA where tryptophan residues are located. acs.orgnih.gov This hydrophobic interaction is often the primary driver for binding and can induce conformational changes in the protein. acs.org

Studies on 1-hexyl-3-methylimidazolium tetrafluoroborate (B81430) show that the binding to BSA is an enthalpy-driven spontaneous process, mediated by both hydrogen bonding and van der Waals interactions. acs.orgresearchgate.net At higher concentrations, the insertion of multiple alkyl chains can lead to the unfolding or denaturation of the protein. The binding stoichiometry, or the number of ionic liquid molecules bound per protein molecule, tends to be around 1 for shorter-chain ionic liquids, suggesting a single primary binding site. researchgate.net

Nucleic Acid Interactions: The interaction with nucleic acids like DNA is primarily governed by electrostatic attraction. The polyanionic phosphate (B84403) backbone of DNA attracts the cationic pyridinium headgroup of this compound. This can lead to the neutralization of the DNA charge and its subsequent condensation or compaction.

Beyond simple electrostatic binding, the hexyl chain can further stabilize the complex through hydrophobic or van der Waals interactions, potentially by inserting into the grooves of the DNA helix. However, this interaction is less specific than that of many DNA-binding proteins. The binding of such surfactants can alter the conformation of DNA. nih.gov The primary mechanism remains the electrostatic interaction between the positively charged cation and the negatively charged nucleic acid. nih.govresearchgate.net

Membrane Interaction Models

The interaction of this compound with cell membranes is a critical aspect of its biological activity. Molecular simulation studies of similar ionic liquids provide a detailed model for this process. rsc.orgnih.govpsu.edu

The interaction begins with the adsorption of the cationic headgroup onto the negatively charged or zwitterionic surface of the lipid bilayer. Following adsorption, the hydrophobic hexyl tail can spontaneously insert into the nonpolar core of the membrane, which is composed of the acyl chains of the phospholipids. rsc.orgnih.gov This insertion is energetically favorable and disrupts the local packing of the lipid molecules. rsc.org

This intercalation of the alkyl chain into the membrane leads to several consequences:

Increased Membrane Fluidity: The presence of the bulky pyridinium headgroup and the inserted alkyl chain creates disorder among the phospholipid tails, leading to an increase in membrane fluidity. nih.gov

Surface Roughening: The insertion of cations induces a roughening of the bilayer surface, which can be a precursor to more significant disruption. rsc.orgpsu.edu

Pore Formation: At higher concentrations, the accumulation of ionic liquid molecules within the bilayer can lead to the formation of transient pores or defects in the membrane. This compromises the membrane's barrier function, allowing for the leakage of intracellular components.

Micellization of the Membrane: In a detergent-like effect, very high concentrations of the surfactant can lead to the complete disruption of the bilayer and the formation of mixed micelles composed of lipids and the ionic liquid molecules. chemrxiv.org

The effectiveness of these interactions is strongly dependent on the length of the alkyl chain. Longer chains have stronger hydrophobic interactions with the membrane core, leading to more profound disruptive effects at lower concentrations. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-Hexyl-3-methylpyridinium Bromide
1-Dodecyl-3-methylpyridinium Bromide
1-Tetradecyl-3-methylpyridinium Bromide
1-Hexadecyl-3-methylpyridinium Bromide
1-Hexyl-3-methylimidazolium tetrafluoroborate
Bovine Serum Albumin (BSA)
Aspartate
Glutamate

Environmental Considerations and Degradation Pathways of 1 Hexyl 3 Methylpyridin 1 Ium

Chemical and Photochemical Degradation Mechanisms

The breakdown of 1-hexyl-3-methylpyridin-1-ium in the environment can be initiated by abiotic factors such as water and light. These processes, while sometimes slower than biological degradation, are significant in determining the ultimate fate of the compound.

Hydrolysis Pathways

Specific data on the hydrolysis of this compound is limited in publicly available scientific literature. Generally, pyridinium-based ionic liquids are considered to be relatively stable to hydrolysis under typical environmental pH conditions. The stability of the pyridinium (B92312) ring and the C-N bond connecting the hexyl chain suggests that hydrolysis is not a primary or rapid degradation pathway. However, the potential for hydrolysis could increase under more extreme pH or temperature conditions, though specific pathways and products for this compound have not been extensively documented.

Photolysis Mechanisms under UV/Visible Radiation

Photochemical degradation is a more significant abiotic degradation route for pyridinium ionic liquids. acs.org When exposed to sunlight, particularly UV radiation, this compound can undergo transformation. The primary mechanisms involve reactions with transient, highly reactive species generated in sunlit waters, such as hydroxyl radicals (•OH). acs.org

The main photochemical degradation processes for similar pyridinium-based ionic liquids include:

Hydroxylation: The addition of a hydroxyl group to the pyridinium ring or the alkyl chain.

Detachment/Shortening of the Alkyl Chain: The breaking of the bond between the hexyl group and the pyridinium ring, or the progressive shortening of the hexyl chain. epa.gov

Double Bond Formation: The creation of double bonds within the alkyl chain. epa.gov

Studies on related pyridinium compounds have shown that direct photolysis, the direct absorption of light by the molecule leading to its breakdown, can also occur, especially in waters with intermediate to high levels of dissolved organic carbon (DOC). epa.govnih.gov The transformation products resulting from these photochemical reactions can sometimes be more toxic than the parent compound. epa.govnih.gov

Biodegradation Pathways in Aqueous and Soil Systems

The breakdown of this compound by microorganisms is a critical component of its environmental fate. Both the structure of the compound and the environmental conditions play a role in the rate and extent of its biodegradation.

Microbial Degradation Mechanisms by Activated Sludge Communities

Activated sludge, a complex community of microorganisms used in wastewater treatment plants, has been shown to be capable of degrading this compound. nih.govua.pt Research indicates that hexyl- and octyl-substituted pyridinium-based ionic liquids can be fully mineralized by these microbial communities. nih.govua.pt

Compound Biodegradation by Activated Sludge Key Findings
1-Hexyl-3-methylpyridinium bromideCan be fully mineralized nih.govua.ptDegradation products were found to be less toxic than the parent compound. psu.edursc.org
1-Butyl-3-methylpyridinium (B1228570) bromideResistant to biodegradation nih.govua.ptThe shorter butyl chain is more resistant to microbial attack. psu.edu
1-Octyl-3-methylpyridinium bromideReadily biodegradable psu.edursc.orgThe longer octyl chain is more susceptible to initial microbial degradation. psu.edu

This table presents a summary of biodegradation findings for 1-alkyl-3-methylpyridinium compounds from research studies.

Factors Influencing Biodegradation Rates (e.g., alkyl chain length)

A primary factor influencing the biodegradation rate of 1-alkyl-3-methylpyridinium compounds is the length of the alkyl chain attached to the pyridinium ring. nih.govua.pt

Longer Alkyl Chains: Generally, an increase in the length of the alkyl chain (from butyl to octyl) leads to an increased rate and extent of biodegradation. nih.govua.pt For instance, 1-octyl-3-methylpyridinium is considered "readily biodegradable," while the hexyl-substituted counterpart is also fully mineralized, and the butyl-substituted version is resistant. ua.ptpsu.edursc.org This is attributed to the longer alkyl chain providing a more accessible point of attack for microbial enzymes. psu.edu

Environmental Transport and Fate Mechanisms

The movement of this compound through the environment is largely governed by its interaction with soil and its solubility in water. Due to their ionic nature, pyridinium-based compounds are generally water-soluble.

In soil and sediment, the primary mechanism controlling the transport of this compound is sorption . The positively charged pyridinium cation can be adsorbed to negatively charged components of soil and sediment, such as clay minerals and organic matter. acs.orgnih.govnih.gov

Key factors influencing the sorption of pyridinium ionic liquids in soil include:

Alkyl Chain Length: Longer alkyl chains lead to stronger sorption to soil particles. nih.gov This increased sorption can reduce the mobility of the compound in the environment.

Cation Exchange Capacity (CEC) of the Soil: Soils with a higher CEC, which is often related to a higher clay content, exhibit stronger sorption of pyridinium cations. acs.orgnih.gov

Soil pH: Lower pH values can lead to lower sorption, potentially increasing the mobility of the ionic liquid in more acidic soils. nih.gov

Therefore, while this compound is water-soluble, its movement through the subsurface can be retarded by sorption to soil particles. Compounds with shorter alkyl chains are generally more mobile and may have a higher potential to contaminate groundwater. nih.gov

Adsorption to Soil and Sediment Particles

The adsorption of this compound to soil and sediment particles is a critical process governing its mobility and bioavailability in the terrestrial environment. Research on alkylpyridinium ionic liquids indicates that their sorption to soil is a significant phenomenon, largely influenced by the compound's structure and the physicochemical properties of the soil.

Studies on a range of natural soils have demonstrated that the sorption of pyridinium-based ionic liquids is a complex process. nih.gov The primary mechanism of interaction is believed to be cation exchange, where the positively charged pyridinium cation displaces inorganic cations on the negatively charged surfaces of clay minerals and organic matter. nih.gov However, in many cases, the amount of ionic liquid adsorbed exceeds the cation exchange capacity (CEC) of the soil, suggesting that other mechanisms are also at play. nih.gov

One proposed mechanism is the formation of a monolayer of ionic liquid cations on the mineral surfaces and interaction with organic matter. nih.gov As the concentration of the ionic liquid increases, a second layer or admicelle may form, where the alkyl chains of the adsorbed cations create a hydrophobic surface that attracts more ionic liquid molecules. nih.gov This multilayer sorption is more pronounced for ionic liquids with longer alkyl chains.

The length of the alkyl chain on the pyridinium ring is a major determinant of the sorption strength. mdpi.com Generally, a longer alkyl chain leads to stronger adsorption due to increased hydrophobic interactions with the soil organic matter. mdpi.com This trend has been consistently observed for various classes of ionic liquids, including alkylpyridinium salts. nih.gov

The table below, derived from studies on similar alkylpyridinium compounds, illustrates the influence of soil properties on the adsorption of these ionic liquids.

Soil TypeOrganic Matter Content (%)Cation Exchange Capacity (cmol+/kg)Clay Content (%)Adsorption Affinity
Forest SoilHighModerateLowHigh
Agricultural SoilModerateHighModerateModerate to High
Sandy SoilLowLowLowLow

This table presents generalized findings for alkylpyridinium ionic liquids. Specific values for this compound may vary.

Leaching Potential in Aquatic Systems

The potential for this compound to leach from soil into aquatic systems is directly related to its adsorption characteristics. mdpi.com Compounds that are strongly adsorbed to soil particles have a lower tendency to be transported with percolating water into groundwater or surface water bodies.

Given that this compound possesses a relatively long hexyl chain, it is expected to exhibit significant sorption to soil, which would, in turn, limit its leaching potential. mdpi.com However, several factors can influence the mobility of this compound in the soil profile. The ionic strength of the soil solution can affect the adsorption-desorption equilibrium. mdpi.com An increase in the concentration of other cations in the soil water could potentially displace the adsorbed this compound, leading to increased leaching. mdpi.com

The pH of the soil and water can also play a role, although for permanently charged quaternary ammonium (B1175870) compounds like this compound, the effect of pH on the compound itself is negligible. However, pH can alter the surface charge of soil colloids, which may influence adsorption.

While specific studies on the leaching of this compound are limited, research on other water-soluble ionic liquids suggests that they can be mobile in soils with low organic matter and clay content. researchgate.net The high water solubility of many pyridinium-based ionic liquids raises concerns about their potential to contaminate aquatic environments. researchgate.netpsu.edu

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the process by which organisms can accumulate a substance in their tissues to concentrations higher than those in the surrounding environment. This is a key consideration in the environmental risk assessment of any chemical. For ionic liquids, the potential for bioaccumulation is often linked to their lipophilicity, which is influenced by the structure of both the cation and the anion.

The bioaccumulation potential of this compound is expected to be influenced by the length of its hexyl alkyl chain. nih.gov An increase in the alkyl chain length generally leads to higher lipophilicity, which can result in greater partitioning into the fatty tissues of organisms. nih.gov This trend has been observed for various classes of ionic liquids, where longer alkyl chains are associated with increased toxicity and bioaccumulation potential. nih.govnih.gov

Aquatic organisms are particularly susceptible to the effects of water-soluble pollutants. psu.edunih.gov Studies on the ecotoxicity of pyridinium-based ionic liquids have shown that their toxicity to aquatic organisms, such as algae and fish, increases with the length of the alkyl substituent on the pyridinium ring. psu.edu This increased toxicity is often a surrogate indicator for increased bioaccumulation.

CompoundAlkyl Chain LengthAquatic Toxicity (General Trend)
1-Ethyl-3-methylpyridin-1-iumC2Low
1-Butyl-3-methylpyridin-1-iumC4Moderate
This compoundC6Moderate to High
1-Octyl-3-methylpyridin-1-iumC8High

This table illustrates a general trend and does not represent specific toxicity values. The toxicity and bioaccumulation can also be influenced by the anion and the specific organism.

Future Research Directions and Unresolved Challenges for 1 Hexyl 3 Methylpyridin 1 Ium

Development of Novel Synthetic Strategies with Enhanced Sustainability and Scalability

The traditional synthesis of pyridinium (B92312) salts often involves the Menschutkin reaction, which is an SN2 reaction between a pyridine (B92270) derivative and an organic halide. researchgate.net While effective, these methods can present challenges in terms of sustainability and scalability. Future research is increasingly focused on developing greener synthetic routes.

Another key challenge is the scalability of these greener methods. While microwave-assisted synthesis is effective on a lab scale, its transition to large-scale industrial production requires further engineering solutions. nih.gov Future work should focus on continuous flow reactors and other process intensification strategies to enable the scalable and cost-effective production of 1-hexyl-3-methylpyridin-1-ium, making it more accessible for widespread application. researchgate.net A comparative analysis of different synthetic approaches is crucial for identifying the most sustainable and economically viable option.

Table 1: Comparison of Synthetic Strategies for Pyridinium-based Ionic Liquids

Synthesis MethodAdvantagesDisadvantagesScalability Potential
Conventional HeatingWell-established, predictable outcomesLong reaction times, high energy consumption, potential use of hazardous solventsModerate
Microwave-AssistedRapid, high yields, reduced side products, often solvent-free nih.govunl.ptRequires specialized equipment, potential for localized overheatingUnder development
Ultrasound-AssistedReduced reaction times, improved yields researchgate.netEquipment costs, potential for radical formationModerate to High

Integration into Multi-Component Systems for Synergistic Effects in Catalysis or Separation

The true potential of this compound may lie in its use within multi-component systems, where it can act synergistically with other materials to enhance performance in catalysis and separations. Pyridinium ionic liquids have already demonstrated their utility as effective solvents and catalysts in various organic reactions, including Diels-Alder and Friedel-Crafts reactions. alfa-chemistry.com

Future research should explore the integration of this compound into biphasic or multiphasic catalytic systems. For instance, its use as a catalyst-containing phase in conjunction with a product-extracting phase could lead to highly efficient and recyclable catalytic processes. The ability to tune the properties of the ionic liquid by altering the anion allows for the optimization of catalyst solubility and reactant partitioning. acs.org

In the realm of separations, this compound has been identified as a potential solvent for liquid-liquid extraction processes, such as the separation of aromatics from aliphatics. researchgate.netnih.gov A significant challenge is understanding and modeling the complex phase behavior of these ternary systems, which can include liquid-liquid and solid-liquid equilibria. nih.gov Further research is needed to develop robust thermodynamic models, like the NRTL model, to accurately predict and optimize these separation processes. nih.gov Investigating its performance in multicomponent gas separations, such as CO2 capture, is another promising direction. acs.org

Advanced In-situ Spectroscopic Probes for Real-Time Reaction Monitoring

A significant hurdle in optimizing reactions and processes involving ionic liquids is the lack of detailed mechanistic understanding. fau.de Advanced in-situ spectroscopic techniques are poised to address this challenge by providing real-time insights into the chemical transformations occurring within the ionic liquid medium.

Techniques such as in-situ Raman and infrared spectroscopy can be employed to monitor the formation of intermediates and products, providing valuable kinetic and mechanistic data. rsc.orgyoutube.com For example, these methods could be used to study the role of this compound as a catalyst or solvent in a chemical reaction, identifying key interactions between the ionic liquid, reactants, and any catalysts present. fau.de

X-ray Photoelectron Spectroscopy (XPS) is another powerful tool that has recently been applied to study reactions at the gas/ionic liquid interface. aip.orgresearchgate.net This technique can provide information on the elemental composition and chemical state of species in the near-surface region of the ionic liquid, which is crucial for understanding interfacial phenomena in catalysis and separations. aip.org The challenge lies in adapting these sophisticated techniques for routine use with a wide range of reaction conditions and developing the necessary data analysis tools to interpret the complex spectra obtained from these multicomponent systems.

Theoretical Validation of Experimental Observations and Predictive Modeling Advancement

Complementing experimental work with robust theoretical models is essential for accelerating the design and optimization of processes involving this compound. Theoretical approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide molecular-level insights into the structure, dynamics, and interactions within the ionic liquid. researchgate.netresearchgate.net

For instance, DFT calculations can be used to predict the geometric and electronic properties of the this compound cation and its interaction with different anions and solutes. scielo.org.mx Molecular dynamics simulations can model the behavior of the ionic liquid in bulk and at interfaces, helping to explain macroscopic properties like viscosity and diffusivity. nih.gov

A major future direction is the development of predictive models using machine learning algorithms. nsf.govnih.gov By training these models on existing experimental data, it is possible to predict the properties of new ionic liquids or their behavior in different applications, thereby reducing the need for extensive experimental screening. researchgate.net A key challenge is the creation of large, high-quality datasets for training these models and ensuring their accuracy and generalizability across a wide range of pyridinium-based ionic liquids and their applications.

Table 2: Predictive Modeling Approaches for Ionic Liquids

Modeling TechniqueInformation ProvidedFuture Research Focus
Density Functional Theory (DFT)Electronic structure, optimized geometry, interaction energies researchgate.netscielo.org.mxImproving accuracy for large systems, modeling excited states
Molecular Dynamics (MD)Transport properties (viscosity, diffusivity), liquid structure, phase behavior nih.govDevelopment of more accurate force fields, longer timescale simulations
Machine Learning (ML)Prediction of physical and chemical properties, structure-property relationships nsf.govnih.govExpanding training datasets, improving model interpretability
Thermodynamic Models (e.g., NRTL)Phase equilibria in multi-component systems nih.govExtending models to include solid-liquid equilibria, improving parameter estimation

Exploration of New Mechanistic Applications in Emerging Technologies

While this compound and related ionic liquids have been explored for applications in catalysis and separations, there is a vast, underexplored landscape of potential uses in emerging technologies. Future research should proactively seek out new areas where the unique properties of this ionic liquid could be leveraged.

One such area is in energy storage. Ionic liquids are being investigated as electrolytes in batteries and supercapacitors due to their low volatility, high thermal stability, and wide electrochemical windows. longdom.org The specific properties of this compound, such as its ionic conductivity and electrochemical stability, should be systematically evaluated for these applications.

Another emerging field is the use of ionic liquids in biomass processing. dntb.gov.ua The ability of certain ionic liquids to dissolve cellulose (B213188) and other biopolymers opens up new pathways for the production of biofuels and bio-based chemicals. Research into the efficacy of this compound for biomass pretreatment and conversion could reveal its potential as a key component in future biorefineries.

Furthermore, the biological activities of pyridinium salts are being increasingly recognized, with applications in areas like drug delivery and as antimicrobial agents. acs.orgrsc.org A thorough investigation into the biological interactions of this compound could uncover novel applications in the pharmaceutical and biomedical fields, provided that a comprehensive understanding of its toxicology is also established.

Q & A

Q. What ethical and reproducibility frameworks apply to SAR studies involving pyridinium derivatives?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for publishing spectral and crystallographic data. Ethical reviews should address toxicity risks and environmental impact of hexyl-chain persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.